Ethyl 6-(3,4-dimethoxyphenyl)-4-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 6-(3,4-dimethoxyphenyl)-4-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a tetrahydropyrimidine ring, a dimethoxyphenyl group, and a pyrimidinyl-piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(3,4-dimethoxyphenyl)-4-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydropyrimidine Ring: The initial step involves the condensation of ethyl acetoacetate with urea in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the tetrahydropyrimidine ring.
Introduction of the Dimethoxyphenyl Group:
Attachment of the Pyrimidinyl-Piperazine Moiety: The final step involves the coupling of the pyrimidinyl-piperazine moiety to the tetrahydropyrimidine ring using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(3,4-dimethoxyphenyl)-4-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine and pyrimidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions include quinone derivatives, alcohols, and various substituted pyrimidine derivatives.
Scientific Research Applications
Ethyl 6-(3,4-dimethoxyphenyl)-4-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 6-(3,4-dimethoxyphenyl)-4-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:
Molecular Targets: It targets specific enzymes and receptors involved in cellular processes.
Pathways: The compound modulates signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Ethyl 6-(3,4-dimethoxyphenyl)-4-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:
- Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate .
- N-aryl-N’-pyrimidin-4-yl ureas .
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C23H28N6O5 |
---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
ethyl 4-(3,4-dimethoxyphenyl)-6-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)-4,5-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C23H28N6O5/c1-4-34-21(31)18-19(15-6-7-16(32-2)17(14-15)33-3)26-23(27-20(18)30)29-12-10-28(11-13-29)22-24-8-5-9-25-22/h5-9,14,18-19H,4,10-13H2,1-3H3,(H,26,27,30) |
InChI Key |
BZDCIORLSHSHTB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(N=C(NC1=O)N2CCN(CC2)C3=NC=CC=N3)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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